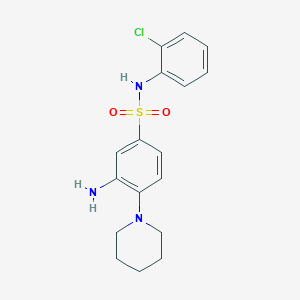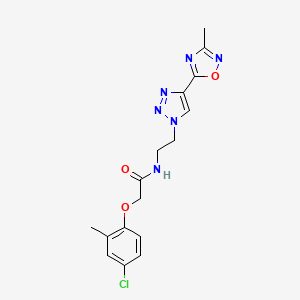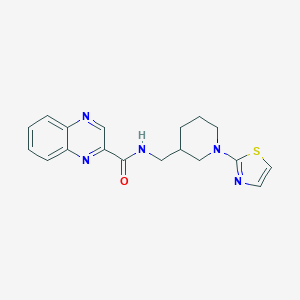![molecular formula C23H21N5O5 B2399088 Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate CAS No. 1021020-69-8](/img/structure/B2399088.png)
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate” is a complex organic compound. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate” is not specified in the available resources.Scientific Research Applications
Phosphodiesterase Type 4 Inhibitors
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is related to pyrazolo[1,5-a]-1,3,5-triazines, which have been identified as potent phosphodiesterase type 4 inhibitors. These inhibitors show high isoenzyme selectivity and are involved in the inhibition of LPS-induced TNFalpha release from human mononuclear cells, indicating potential therapeutic applications in inflammation-related diseases (Raboisson et al., 2003).
Synthesis of Spirobenzoxazoles
The compound is structurally related to pyrazolo[1,5-d][1,2,4]triazines, which have been used in the synthesis of spirobenzoxazoles and related structures. These transformations highlight the compound's relevance in synthetic organic chemistry and the creation of novel heterocyclic compounds (Kurasawa et al., 1988).
Antimicrobial Activity
Compounds derived from the same class show significant antimicrobial activities against various organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi. This suggests potential for the development of new antimicrobial agents (Hassan, 2013).
Novel Synthetic Pathways
The structural features of Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate facilitate novel synthetic approaches in organic chemistry. These include the preparation of various heterocyclic compounds, highlighting its importance in the development of new synthetic methodologies (Sebhaoui et al., 2020).
Anti-Influenza Activity
Studies have shown that benzamide-based pyrazoles and their derivatives, which are structurally related to the compound , exhibit significant anti-influenza activities. This suggests potential applications in antiviral therapies, particularly against the bird flu influenza (Hebishy et al., 2020).
Insecticidal Properties
Compounds related to Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate have been evaluated for their insecticidal properties. This indicates potential applications in agriculture for pest control (Fadda et al., 2017).
Tubulin Polymerization Inhibition
Certain derivatives of the compound demonstrate promising antiproliferative activity toward human cancer cells, functioning as tubulin polymerization inhibitors. This opens up avenues for its use in cancer therapy (Minegishi et al., 2015).
Herbicidal Activity
Research also indicates the potential of related compounds as herbicides, showing high bioactivity against weeds. This suggests possible applications in the field of agricultural chemistry (Zhou et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a significant reduction in cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via the inhibition of CDK2 . This disruption leads to a halt in the cell cycle, preventing cell proliferation. The induction of apoptosis is a downstream effect of this disruption .
Result of Action
The compound’s action results in a significant reduction in cell proliferation and the induction of apoptosis . This dual action makes it particularly effective against proliferative cells, such as cancer cells .
properties
IUPAC Name |
methyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-3-33-16-10-8-15(9-11-16)19-12-20-22(30)27(24-14-28(20)26-19)13-21(29)25-18-7-5-4-6-17(18)23(31)32-2/h4-12,14H,3,13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHWWAFECMJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)
![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)
![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)


![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)


